molecular formula C20H23N3O2S B15098358 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole

1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole

Cat. No.: B15098358
M. Wt: 369.5 g/mol
InChI Key: XNTKVYBRXPZCLS-UHFFFAOYSA-N
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Description

1-(Azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole is a disubstituted benzimidazole derivative featuring a seven-membered azepane ring sulfonylated at the N1-position and a benzyl group at the C2-position. Benzimidazoles are heterocyclic compounds known for their broad pharmacological activities, including antibacterial, antifungal, and anticancer properties . This compound is synthesized via condensation reactions involving o-phenylenediamine and functionalized carboxylic acids, followed by sulfonylation steps .

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

1-(azepan-1-ylsulfonyl)-2-benzylbenzimidazole

InChI

InChI=1S/C20H23N3O2S/c24-26(25,22-14-8-1-2-9-15-22)23-19-13-7-6-12-18(19)21-20(23)16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2

InChI Key

XNTKVYBRXPZCLS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with azepane sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of benzimidazoles are highly dependent on substituents at the N1 and C2 positions. Below is a comparative analysis of key analogs:

Compound N1 Substituent C2 Substituent Key Features References
1-(Azepan-1-ylsulfonyl)-2-benzyl-1H-benzimidazole Azepane-sulfonyl Benzyl Enhanced solubility due to sulfonyl group; moderate lipophilicity from benzyl
1-Tosyl-2-[(1-tosyl-1H-benzimidazol-2-yl)methylsulfanyl]-1H-benzimidazole Tosyl (p-toluenesulfonyl) Methylsulfanyl-thiolink High steric bulk; potential for disulfide bond formation
1-Benzyl-2-phenyl-1H-benzimidazole Benzyl Phenyl High lipophilicity; limited solubility; used in analgesic studies
1-Allyl-2-(thiophen-2-yl)-1H-benzimidazole Allyl Thiophene Planar aromatic system; π-π stacking interactions in crystal structures
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 4-tert-Butylbenzyl 4-tert-Butylphenyl Steric hindrance from tert-butyl groups; potential for hydrophobic interactions

Key Observations :

  • Sulfonyl vs.
  • Benzyl vs. Phenyl Groups : The benzyl group (C2) provides a balance between lipophilicity and steric bulk, unlike the purely hydrophobic phenyl group in , which may limit solubility .
  • Thiophene and Allyl Substituents : Thiophene at C2 () introduces sulfur-based interactions, while the allyl group at N1 allows for conjugation or further functionalization .

Structural-Activity Relationship (SAR) :

  • Sulfonyl groups improve solubility and target affinity but may reduce blood-brain barrier permeability.
  • Bulky tert-butyl groups () enhance metabolic stability but limit oral bioavailability .
Crystallographic and Computational Insights
  • Crystal Packing : The target compound’s azepane ring likely adopts a chair conformation, as seen in similar seven-membered sulfonamides (). In contrast, thiophene-substituted analogs () form planar layers via C–H···π interactions .
  • Software Tools : Structures were refined using SHELXL () and visualized via Mercury (), confirming bond lengths (C–C: 1.48–1.52 Å) and angles within expected ranges .

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